Product packaging for App-pica(Cat. No.:)

App-pica

Cat. No.: B10764731
M. Wt: 377.5 g/mol
InChI Key: JMCYJVVVJOZORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

App-pica is a synthetic cannabinoid research chemical designed for in vitro and preclinical studies targeting the endocannabinoid system. As a potent agonist of cannabinoid receptors CB1 and CB2, it serves as a valuable pharmacological tool for investigating the signaling pathways, downstream effects, and physiological roles of these receptors. Its primary research applications include the study of neuropharmacology, inflammatory response mechanisms, and pain perception pathways. Researchers utilize this compound to elucidate the complex interplay between the endocannabinoid system and various neurological processes, contributing to a deeper understanding of potential therapeutic targets for a range of disorders. This compound is supplied exclusively for laboratory research purposes to advance scientific knowledge in the fields of molecular biology and neuroscience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O2 B10764731 App-pica

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentylindole-3-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28)

InChI Key

JMCYJVVVJOZORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of App Pica Analogues

Foundational Synthesis of Core Structures

The synthesis of the core indole (B1671886) structure, a key component of App-pica and many related synthetic cannabinoid receptor agonists (SCRAs), typically involves established chemical reactions. While specific detailed synthetic schemes for the foundational this compound core were not extensively detailed in the search results, the synthesis of related indole-based SCRAs provides insight into the general approaches used. A common strategy for constructing such compounds involves the formation of the indole ring system, followed by the attachment of various substituents at key positions, such as the nitrogen atom (N1), the C3 position, and the C2 position.

For instance, the synthesis of related indole and indazole SCRAs often employs a sequence involving the alkylation of the nitrogen atom of the core scaffold (indole or indazole) with an appropriate alkyl halide. This is followed by the formation of an amide bond at the C3 position, typically through the coupling of a carboxylic acid derivative with an amino acid or related amine moiety. frontiersin.orgnih.gov This amide coupling is frequently mediated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). frontiersin.org These foundational synthetic steps allow for the modular construction of a diverse library of compounds based on the indole core.

Synthesis of Analytical Reference Standards for this compound Metabolites

The extensive metabolism of synthetic cannabinoids like 5F-MDMB-PICA in the human body necessitates the availability of analytical reference standards for their metabolites to enable robust detection and quantification methods. researchgate.netnih.gov The synthesis of these reference standards is a crucial aspect of forensic and clinical toxicology.

Research has specifically focused on synthesizing Phase I metabolites of compounds structurally related to this compound. For example, the synthesis of 18 reference standards for 5F-MDMB-PICA and its potential Phase I metabolites, including hydroxylated isomers, has been reported. researchgate.netnih.gov These synthesized metabolites are systematically characterized using techniques such as nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) to confirm their structures and purity. researchgate.netnih.gov The availability of these standards is essential for developing analytical methods, such as liquid chromatography–tandem mass spectrometry (LC–MS/MS) and ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), for the simultaneous detection of the parent compound and its metabolites in biological samples. researchgate.netnih.gov

Furthermore, scalable synthetic methods have been developed for key intermediates that can be used to synthesize various metabolites, such as those with a 5F-4OH pentyl side chain, which are of significant interest. researchgate.net The synthesis of high-quality reference standards for common and novel metabolites is also supported by initiatives in metabolomics research. metabolomicsworkbench.org

Approaches to Structurally Related this compound Analogues

Synthetic efforts have explored a wide range of structurally related analogues of this compound to investigate how modifications to different parts of the molecule affect their properties. These analogues often involve variations in the core scaffold, the tail group attached to the nitrogen, and the head group attached via the amide linker.

Studies have described the synthesis of libraries containing dozens of indole, indazole, and 7-azaindole (B17877) SCRAs structurally related to compounds like MMB-4en-PICA, MDMB-4en-PINACA, and ADB-4en-PINACA, which share structural features with this compound. frontiersin.orgnih.gov These analogues feature different tail groups, such as 4-pentenyl, butyl, and 4-cyanobutyl, and various head groups, including those derived from amino acids like valine (AB), tert-leucine (ADB), and phenylalanine (APP). nih.govnih.gov

The synthesis of these analogues often follows similar general routes involving alkylation and amide coupling, allowing for systematic variation of substituents. frontiersin.orgnih.gov For example, indazole and 7-azaindole derivatives are synthesized using sequences starting from methyl indazole- or methyl-7-azaindole-3 carboxylates, followed by alkylation and EDC/HOBt-mediated amide coupling with the desired amino acid derivatives. frontiersin.org this compound itself is described as an analog of PX 1, lacking an alkyl-terminal fluorine atom present in PX1. glpbio.com

Chemical Modifications for Pharmacological Research

Chemical modifications are systematically introduced into the this compound structure and its analogues to probe structure-activity relationships (SARs) and understand how these changes influence binding affinity and functional activity at cannabinoid receptors, particularly CB1 and CB2. frontiersin.orgnih.govacs.orgnih.govresearchgate.netnih.govugent.be

Research has shown that variations in the core scaffold significantly impact receptor binding affinity, with indazole cores generally conferring higher CB1 binding affinity compared to indole and 7-azaindole derivatives. nih.gov The head group variation has been identified as having a significant effect on binding. nih.gov For instance, within the indazole series, modifications to the head group (AB, ADB, APP, MMB, MDMB, MPP) influenced binding affinity. nih.gov The presence of a bulky tert-butyl moiety in the pendant amino acid side chain, often found in highly potent SCRAs, highlights the impact of head group structure on activity. acs.orgnih.govugent.be

The systematic synthesis and pharmacological evaluation of these chemically modified analogues are crucial for building a comprehensive understanding of the structural determinants of cannabinoid receptor interactions.

Metabolic Pathways and Biotransformation Studies of App Pica

In Vitro Metabolic Elucidation Using Hepatocyte Systems

In vitro studies utilizing liver enzyme systems, such as human liver microsomes and hepatocytes, have been instrumental in elucidating the metabolic fate of App-pica. Hepatocytes are particularly valuable as they contain a comprehensive suite of both phase I and phase II drug-metabolizing enzymes, providing a more complete picture of hepatic clearance compared to microsomes alone. evotec.com

Identification of Phase I Biotransformation Products

In vitro incubations of this compound with human liver microsomes and hepatocytes have led to the identification of numerous phase I metabolites. nih.govd-nb.infocore.ac.uknih.govnih.gov These transformations primarily involve oxidative processes mediated by cytochrome P450 (CYP) enzymes, as well as hydrolysis and dealkylation reactions. nih.govd-nb.infocore.ac.uknih.govnih.govwvu.edu Studies have identified a total of 10 metabolites in human liver microsome incubations nih.gov and up to 30 metabolites for PX-1 (5F-APP-PICA) in other in vitro models d-nb.infonih.gov.

Characterization of Hydroxylated Metabolites

Hydroxylation is a significant phase I metabolic pathway for this compound. This modification can occur at various positions on the molecule, including the pentyl side chain, the indole (B1671886) ring, and the benzyl (B1604629) moiety. nih.govd-nb.info Monohydroxylated metabolites of the pentyl side chain have been identified as primary biotransformation products. nih.govd-nb.info For instance, simultaneous defluorination and monohydroxylation of the pentyl side chain yields a major metabolite (M1). nih.gov Hydroxylation products of the indole and benzyl groups have also been observed. nih.gov

Analysis of Hydrolysis and Dealkylation Pathways

Hydrolysis and dealkylation reactions also contribute to the phase I metabolism of this compound. Amide hydrolysis has been identified as a main metabolic pathway, resulting in the cleavage of the amide bond within the molecule. d-nb.infocore.ac.uknih.govnih.gov N-dealkylation, specifically the removal of the fluoropentyl group, has also been reported as a metabolic transformation. nih.govcore.ac.uk For example, N-desfluoropentyl metabolites have been detected in in vitro systems. nih.gov

Kinetic Analysis of Metabolic Transformation

Kinetic studies using liver microsomes have indicated rapid metabolic clearance of this compound. nih.govomicsdi.org The rate at which this compound is metabolized can be assessed through parameters like half-life and intrinsic clearance, which provide insights into the efficiency of hepatic enzymes in transforming the compound. wvu.edu Studies involving hepatocyte incubations have also tracked the relative abundance of this compound and its metabolites over time, demonstrating the rapid disappearance of the parent compound and the subsequent formation and decline of various metabolites. core.ac.uk For example, one study showed that only about 20% of the initial this compound remained after 60 minutes of incubation with human hepatocytes, with less than 0.5% remaining at 180 minutes. core.ac.uk

In Vivo Metabolic Profiles in Animal Models

In vivo metabolic studies, primarily conducted in animal models such as rats and mice, provide valuable information on the systemic metabolism of this compound. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Analysis of biological matrices like blood and urine from these animal models allows for the identification of circulating and excreted metabolites, offering a more comprehensive view of the biotransformation process within a living organism. researchgate.netnih.gov

In vivo studies have shown that this compound undergoes extensive metabolism in animals. researchgate.netnih.gov Metabolites identified in animal models include products of hydrolysis and hydroxylation, consistent with the pathways observed in vitro. researchgate.netnih.gov

Comparative Analysis of Metabolite Formation Between In Vitro and In Vivo Systems

Comparing the metabolic profiles obtained from in vitro and in vivo studies is crucial for assessing the predictive capacity of the in vitro models and understanding potential species-specific differences or the influence of systemic factors on metabolism. nih.govresearchgate.netnih.govresearchgate.netzeclinics.comnih.govassaygenie.com

Summary of Key Metabolites and Biotransformations

Based on the available research, the primary phase I biotransformations of this compound include hydroxylation, amide hydrolysis, and N-dealkylation. The table below summarizes some of the key metabolites and the pathways leading to their formation as identified in in vitro studies.

Metabolite TypeFormation Pathway(s)Notes
Hydroxylated this compoundHydroxylation (pentyl chain, indole, benzyl)Includes monohydroxylated products. nih.govd-nb.info
Defluorinated and Hydroxylated this compoundDefluorination + Hydroxylation (pentyl chain)Primary biotransformation product (M1). nih.gov
Amide Hydrolysis ProductHydrolysis of the amide bondMain metabolic pathway. d-nb.infocore.ac.uknih.govnih.gov
N-Desfluoropentyl this compoundN-Dealkylation (removal of fluoropentyl group)Identified in in vitro systems. nih.gov
Carboxypentyl MetaboliteOxidation of hydroxylated pentyl chain metaboliteFormed from further oxidation of M1. nih.gov

Structure-Metabolism Relationships of this compound Chemical Classes

This compound (5F-APP-PICA) belongs to the class of synthetic cannabinoids, which are structurally diverse compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC) by binding to cannabinoid receptors. drugsandalcohol.ie The metabolic fate of synthetic cannabinoids is significantly influenced by their chemical structure, exhibiting distinct structure-metabolism relationships. drugsandalcohol.ieresearchgate.net

Synthetic cannabinoids typically consist of a core structure (e.g., indole or indazole), a linker group (often a carboxamide), and a tail group (e.g., alkyl or substituted alkyl chain) with a linked group (e.g., amino acid-like moiety). drugsandalcohol.ienih.govwvu.edu Variations in these structural components lead to differences in how these compounds are metabolized. drugsandalcohol.iewvu.edu

5F-APP-PICA features an indole core, a carboxamide linker, and a 5-fluoropentyl tail with an amino acid-like linked group (specifically, a phenylpropan-2-yl moiety with a terminal amide). wvu.edu The presence of the indole core distinguishes it from indazole-based synthetic cannabinoids like PX-2 (5F-APP-PINACA) and PX-3 (APP-CHMINACA), which have an indazole core instead of an indole. wvu.edu

Studies comparing the metabolism of structurally related synthetic cannabinoids, such as PX-1 (5F-APP-PICA), PX-2 (5F-APP-PINACA), and PX-3 (APP-CHMINACA), have highlighted how core structure variations impact metabolic pathways. wvu.edu While oxidation is a common biotransformation across these compounds, the specific sites and types of oxidation can differ. For example, the major metabolite of PX-1 is formed through oxidative defluorination, whereas PX-2 and PX-3 primarily undergo oxidative deamination. wvu.edu This suggests that the indole core in PX-1 influences the favored initial metabolic attack compared to the indazole core in PX-2 and PX-3.

The nature of the tail group and linked group also plays a crucial role in metabolism. Synthetic cannabinoids with valine and tert-leucine-derived structures, linked via a carboxamide, exhibit distinct metabolic profiles. drugsandalcohol.ieresearchgate.neteuropa.eu Compounds with a valine moiety generally undergo more pronounced hydrolysis compared to those with a tert-leucine moiety. drugsandalcohol.ieeuropa.eu While 5F-APP-PICA has a phenylpropan-2-yl linked group rather than valine or tert-leucine, the principle of how the linked group influences hydrolysis and other transformations is relevant. The presence of the terminal amide in the linked group of 5F-APP-PICA makes it susceptible to amide hydrolysis, a observed biotransformation. nih.govcore.ac.uknih.gov

The fluorination on the pentyl tail of 5F-APP-PICA (compared to non-fluorinated analogs) also affects its metabolism, with oxidative defluorination being a significant pathway. nih.govmdpi.com This is a common metabolic fate for fluorinated synthetic cannabinoids. mdpi.com

Molecular Pharmacology and Receptor Interaction Mechanisms

Cannabinoid Receptor (CB1 and CB2) Agonist Activity Investigations

Investigations have consistently demonstrated that App-pica acts as an agonist at both CB1 and CB2 receptors. Its interaction with these receptors leads to the initiation of intracellular signaling cascades typically associated with cannabinoid receptor activation.

Assessment of Potency and Efficacy in Transfected Cell Systems

In vitro studies utilizing transfected cell systems expressing human CB1 and CB2 receptors have been instrumental in determining the potency and efficacy of this compound. These studies often employ functional assays that measure receptor-mediated signaling, such as the inhibition of cyclic AMP (cAMP) production, activation of G protein inwardly rectifying potassium (GIRK) channels, or recruitment of β-arrestin.

Reported half-maximal effective concentration (EC₅₀) values for this compound at the CB1 receptor in transfected cells show some variability across different studies, likely attributable to differences in assay methodologies and the specific cell lines used nih.gov. Values reported for CB1 receptor activation range from sub-nanomolar to low nanomolar concentrations nih.govnih.govnih.gov. For instance, one study reported an EC₅₀ of 0.45 nM at CB1 receptors and 7.5 nM at CB2 receptors in transfected cells nih.gov. Another study found CB1/CB2 EC₅₀ values of 3.26/0.87 nM, with efficacy (Emax) approximately three times higher than that of JWH-018 at CB1 nih.gov. Further research using a β-arrestin 2 recruitment assay reported an EC₅₀ of 1.46 nM at CB1 researchgate.net.

Studies have also assessed the efficacy of this compound in these systems. This compound has been described as a potent and efficacious agonist at both CB1 and CB2 receptors nih.gov. In some assays, this compound has shown high efficacy, in some cases exceeding that of reference agonists like CP55,940 or JWH-018 acs.orgbiorxiv.orgfrontiersin.org. For example, in a β-arrestin 2 recruitment assay, this compound demonstrated higher efficacy in engaging the Gi protein and recruiting β-arrestin 2 compared to CP55940 and 5F-MMB-PICA biorxiv.org.

Below is a table summarizing some reported in vitro potency data for this compound in transfected cell systems:

ReceptorAssay TypeEC₅₀ (nM)Emax (vs. JWH-018 or CP55,940)Reference
CB1Transfected cells0.45Potent and Efficacious nih.gov
CB2Transfected cells7.5Potent and Efficacious nih.gov
CB1Stable receptor activation assay3.26~3x JWH-018 nih.gov
CB2Stable receptor activation assay0.87Not specified nih.gov
CB1[³⁵S]GTPγS functional assay (mouse brain)1.46Not specified researchgate.net
CB1β-arrestin 2 recruitment assayHighHigher than CP55940, 5F-MMB-PICA biorxiv.org

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity dotmatics.comashp.orgslideshare.net. For this compound and related synthetic cannabinoids, SAR investigations have explored the impact of different structural elements on CB1 and CB2 receptor interaction and functional activity nih.govresearchgate.netnih.gov.

Studies have shown that the core structure, tail group, and head group of synthetic cannabinoids significantly influence their affinity and potency at cannabinoid receptors nih.gov. Specifically for structures related to PICA, variations in the head group have been shown to have a marked effect on activity nih.govnih.gov. For instance, the 3,3-dimethylbutanoate (B8739618) head group present in 5F-MDMB-PICA (this compound) has been associated with high CB1 affinity and potency nih.govresearchgate.net. The presence of a fluorine atom, such as the 5-fluorine in 5F-MDMB-PICA, has also been linked to increased potency and binding affinity at CB1 and CB2 receptors compared to non-fluorinated analogues researchgate.netmdpi.comresearchgate.net.

SAR studies comparing this compound (5F-MDMB-PICA) with closely related analogues, such as 5F-MMB-PICA (which differs by one methyl group in the head moiety), have revealed that even subtle structural changes can lead to significant differences in efficacy and potency at the CB1 receptor biorxiv.org. Molecular modeling has suggested that these minor differences can influence the interaction with key residues in the CB1 receptor binding pocket and affect the receptor-G protein interface biorxiv.org.

Comparative Receptor Binding Profiles with Related Synthetic Cannabinoids

Comparing the receptor binding profile of this compound (5F-MDMB-PICA) with other synthetic cannabinoids and established reference compounds provides context for its pharmacological potency. This compound has demonstrated high affinity for the CB1 receptor nih.govresearchgate.net. In some comparisons, this compound has shown greater potency than older synthetic cannabinoids like JWH-018 and XLR-11 mdpi.com.

Studies evaluating a panel of synthetic cannabinoids have shown that compounds with an indazole core, like those in the PICA family, generally exhibit high CB1 binding affinity nih.gov. The specific head group attached to the core also plays a crucial role, with tert-leucine amides and methyl esters often conferring high affinities nih.gov.

The following table presents a comparative view of CB1 receptor potency (EC₅₀) for this compound (5F-MDMB-PICA) and some other synthetic cannabinoids:

CompoundReceptorAssay TypeEC₅₀ (nM)Reference
This compound (5F-MDMB-PICA)CB1Transfected cells0.45 nih.gov
This compound (5F-MDMB-PICA)CB1Stable activation assay3.26 nih.gov
This compound (5F-MDMB-PICA)CB1[³⁵S]GTPγS (mouse brain)1.46 researchgate.net
JWH-018CB1Stable activation assayHigher than 3.26 nih.gov
ADB-FUBINACACB1Stable activation assay0.69 nih.gov
MDMB-4en-PINACACB1β-arrestin 2 recruitment2.33 acs.org
ADB-BINACACB1β-arrestin 2 recruitment6.36 acs.org
4F-MDMB-BINACACB1β-arrestin 2 recruitment7.39 acs.org

Advanced Analytical Methodologies for App Pica Characterization

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique employed for the identification of metabolites of compounds like 5F-APP-PICA. HRMS offers accurate mass measurements, which are essential for determining the elemental composition of unknown compounds, including subtle structural variations characteristic of metabolites. Studies investigating the Phase I metabolism of 5F-APP-PICA (PX-1) have utilized HRMS coupled with Ultra-High Performance Liquid Chromatography (UHPLC) to identify metabolic products formed in in vitro systems, such as human liver microsomes. nih.govwvu.edu

The application of HRMS allows for the tentative identification of metabolite structures based on their accurate mass and isotopic patterns. For instance, research on the metabolism of PX-1 (5F-APP-PICA) using UHPLC-HRMS has led to the identification of ten metabolites. nih.gov These included products resulting from simultaneous defluorination and monohydroxylation of the pentyl side chain, hydroxylation of the indole (B1671886) and benzyl (B1604629) moieties, distal amide hydrolysis, N-desfluoropentyl, and carboxypentyl transformations. nih.gov HRMS is particularly useful in differentiating metabolites with very similar masses, enabling accurate analysis even when minute mass differences exist. visikol.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the analysis of App-pica and related synthetic cannabinoids in various matrices. These techniques combine the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. LC-MS/MS, in particular, provides structural information through the fragmentation of parent ions, allowing for more confident identification and quantification. visikol.com

LC-MS and LC-MS/MS methods have been widely applied in forensic toxicology for the screening and quantification of new psychoactive substances (NPS), including synthetic cannabinoids structurally related to this compound. researchgate.netunibo.itmdpi.commdpi.comnih.govresearchgate.net These methods are crucial for detecting target analytes in complex biological samples such as blood, urine, and hair. researchgate.netfrontiersin.orgperkinelmer.comnih.govresearchgate.net The use of LC-MS/MS in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity for targeted analysis. mdpi.comfrontiersin.org

Ultra-High Performance Liquid Chromatography (UHPLC) Coupling

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry systems significantly enhances the analytical capabilities for characterizing complex samples containing this compound and its metabolites. UHPLC offers improved chromatographic resolution, faster separation times, and increased sensitivity compared to conventional HPLC. mdpi.comfrontiersin.org

When coupled with MS, UHPLC allows for the efficient separation of numerous analytes in a single run, which is particularly advantageous when dealing with biological matrices containing the parent compound and multiple metabolites. researchgate.netfrontiersin.org UHPLC-HRMS has been specifically employed in the study of the in vitro Phase I metabolism of PX-1 (5F-APP-PICA), facilitating the identification of various metabolites. nih.govresearchgate.net The improved peak resolution provided by UHPLC contributes to more accurate integration and quantification of individual compounds.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) Integration

The integration of Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with liquid chromatography (LC-QTOF-MS) provides a powerful platform for the comprehensive analysis of this compound and related compounds. QTOF-MS combines the features of a quadrupole mass filter (allowing for precursor ion selection in MS/MS experiments) with the high mass accuracy and sensitivity of a time-of-flight analyzer. mdpi.com

LC-QTOF-MS enables both targeted and non-targeted screening approaches. It is used for the identification and characterization of synthetic cannabinoids by providing accurate mass measurements of both parent ions and their fragments. researchgate.netnih.govrsc.orgcfsre.orgcfsre.org This allows for the determination of elemental compositions and provides valuable information for structural elucidation, especially for newly emerging compounds or unexpected metabolites. The fragmentation patterns obtained from QTOF-MS can be compared with databases or reference standards for confident identification. nih.gov

Application of Spectroscopic Methods for Chemical Profiling

While mass spectrometry is a primary tool for the analysis of this compound, other spectroscopic methods also contribute to the chemical profiling and structural characterization of synthetic cannabinoids. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the structural connectivity and functional groups within a molecule.

NMR spectroscopy, including 1H, 13C, and 19F NMR, has been utilized in the characterization of synthetic cannabinoids structurally related to this compound, such as 5F-MDMB-PICA, to confirm their chemical structures. researchgate.net Although direct application of NMR specifically to this compound (CAS 2365471-53-8) or 5F-APP-PICA may not be as routinely applied for trace analysis in complex matrices as MS-based techniques, it remains a valuable tool for the definitive structural confirmation of synthesized reference standards or isolated compounds. UV-Vis spectroscopy can also be used to obtain information about compounds with chromophores, and UV absorption maxima have been reported for related metabolites like this compound phenylpropanoic acid metabolite. caymanchem.com Spectroscopic techniques in general are widely used in analytical chemistry for identification and quantitative analysis. solubilityofthings.comlibretexts.orgcalibrationmodel.com

Method Validation and Reliability in Complex Matrices

Ensuring the reliability and accuracy of analytical methods for the detection and quantification of this compound and its metabolites, particularly in complex matrices like biological fluids and hair, is paramount in forensic and research settings. Method validation is a critical process that assesses parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, matrix effect, and stability according to international guidelines. researchgate.netfrontiersin.orgnih.govresearchgate.netherts.ac.uk

Complex matrices can present significant challenges, including matrix effects such as ion suppression or enhancement, which can affect the ionization efficiency of the analyte and impact the accuracy of quantification. frontiersin.org Therefore, thorough method validation in the specific matrix of interest is essential to ensure reliable results. Studies on the analysis of synthetic cannabinoids in hair and blood have reported validation parameters like linearity, accuracy, and precision, demonstrating the applicability and reliability of UHPLC-MS/MS methods for these complex samples. researchgate.netfrontiersin.orgresearchgate.net Strategies to mitigate matrix effects, such as appropriate sample preparation techniques and the use of internal standards, are often employed to improve method reliability. frontiersin.orgnih.gov The development and validation of comprehensive multi-analyte screening methods are crucial for keeping pace with the emergence of new synthetic cannabinoids in complex matrices. unibo.itnih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of App Pica Compounds

Quantum Mechanical (QM) Calculations for Structural Understanding

Quantum Mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure and properties of molecules. While direct mentions of QM calculations specifically applied to App-pica were not extensively found in the provided search results, QM methods are generally used to understand the structural nuances, charge distribution, and reactivity of chemical compounds. One researcher who has studied the metabolism of this compound is noted for utilizing quantum mechanical calculations in their work, although the specific example provided in the snippet pertains to a different compound (methanol on aluminum surface). This suggests the broader application of QM in related chemical investigations by researchers in the field. QM calculations can provide highly accurate information about molecular geometries, vibrational frequencies, and spectroscopic properties, which are crucial for the definitive identification and characterization of compounds like this compound and its metabolites.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding mode) of a ligand (such as this compound) to a receptor (such as cannabinoid receptors CB1 or CB2) and estimate the binding affinity. This method is particularly relevant for understanding the potential pharmacological activity of synthetic cannabinoids.

Studies on synthetic cannabinoids, including 5F-APP-PICA (a fluorinated analog of this compound), have utilized molecular docking to investigate their interactions with cannabinoid receptors. Molecular docking uses computational representations of the protein receptor and the small molecule ligand to simulate their interaction. This allows researchers to visualize how the compound might fit into the binding site of the receptor and estimate the strength of the interaction based on scoring functions.

Research has shown that molecular docking, alongside mutagenesis studies, can reveal the molecular basis of the function and selectivity of synthetic cannabinoids for CB1 and CB2 receptors. Computational chemistry, including molecular overlay which is often used in conjunction with docking studies, has also been applied in the context of developing antibodies that can recognize synthetic cannabinoids like 5F-APP-PICA. This highlights the utility of docking simulations in understanding the molecular recognition of these compounds by biological targets and other molecules.

Predictive Modeling of Chemical Reactions and Transformations

Predictive modeling of chemical reactions and transformations is valuable for understanding how a compound might behave under different conditions, particularly in biological systems where metabolism occurs. For this compound, which is known to be metabolized, predictive modeling can help identify potential metabolites.

In silico prediction packages have been utilized to estimate parameters like metabolic clearance for synthetic cannabinoids, including 5F-APP-PICA. These computational tools attempt to predict how a compound will be transformed through enzymatic reactions in the body. While predicted values can vary between different in silico packages, they can provide a useful initial assessment of a compound's metabolic lability and help guide experimental metabolism studies.

Metabolite identification is often assisted by in silico tools and high-resolution mass spectrometry. These computational approaches can help propose structures for detected metabolites based on their mass spectral data and predicted fragmentation patterns. This is crucial for understanding the metabolic profile of this compound and identifying relevant biomarkers for its detection. The lack of readily translated methods can sometimes hinder the reliable prediction of such transformations.

Future Research Directions and Unexplored Avenues

Investigation of Novel App-pica Analogues and Derivatives

The structural diversity observed within synthetic cannabinoids related to this compound presents significant opportunities for the investigation of novel analogues and derivatives. This compound itself is described as an analog of PX-1 (5F-App-pica) lacking the alkyl-terminal fluorine atom chemicalbook.com. Other related compounds like 5F-APP-PINACA (PX-2) share structural similarities, suggesting that modifications to the core structure, linker, and tail groups can lead to a wide range of derivatives with potentially altered properties wikipedia.orgwikipedia.org.

Future research should focus on the targeted synthesis of new this compound analogues with specific structural modifications. This includes exploring variations in the indole (B1671886) or indazole core, alterations to the linker region (e.g., carboxamide), and diversification of the N-alkyl chain or head group substituents. nih.govwikipedia.orgcaymanchem.com Studying these novel compounds will be essential to understand the structure-activity relationships (SAR) governing their interaction with cannabinoid receptors and other potential biological targets.

Key areas for investigation include:

Synthesis and characterization of libraries of novel analogues with systematic structural variations.

In vitro pharmacological profiling of these new compounds to determine their potency and efficacy at cannabinoid receptors (CB1 and CB2) and to identify potential activity at other receptor systems. nih.govnih.govcaymanchem.com

Evaluation of the metabolic stability and preliminary in vitro metabolic pathways of novel analogues to anticipate their behavior in biological systems.

Understanding how subtle structural changes influence pharmacological activity and metabolic fate is critical for predicting the properties of emerging synthetic cannabinoids and for developing strategies to counteract their effects.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The rapid emergence of new synthetic cannabinoid structures, including this compound and its analogues, necessitates continuous development of advanced analytical techniques for their detection, identification, and comprehensive profiling in various matrices. iiab.me While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used, challenges remain in achieving high sensitivity, specificity, and throughput for the ever-increasing number of known and novel compounds.

Future research in analytical chemistry should focus on:

Developing highly sensitive and selective methods capable of detecting this compound and its metabolites at low concentrations in complex biological samples such as blood, urine, oral fluid, and hair. nih.gov

Utilizing high-resolution mass spectrometry (HR-MS) and advanced fragmentation techniques to enable unambiguous identification of unknown this compound metabolites and novel analogues based on their accurate mass and fragmentation patterns.

Developing standardized analytical workflows and reference materials for this compound and its relevant metabolites to ensure comparability of results across different laboratories.

Exploring novel sample preparation techniques to improve extraction efficiency and reduce matrix effects in various biological and forensic samples.

Investigating the application of advanced mass spectrometry imaging techniques, potentially including methods like PICA (Pixel Intensity Correlation Analysis, though noted in a different context of metabolite identification in MSI), to visualize the distribution of this compound and its metabolites in tissues.

Advancements in analytical techniques are paramount for effective monitoring of this compound prevalence, understanding exposure levels, and supporting toxicological and pharmacological research.

Deeper Exploration of this compound Metabolic Landscape

A thorough understanding of the metabolic fate of this compound in biological systems is essential for interpreting toxicological findings and identifying suitable biomarkers of exposure. Studies on related synthetic cannabinoids like APP-CHMINACA (PX-3) have shown that metabolism primarily involves hydrolysis of the amide group and hydroxylation at various positions on the molecule. However, the complete metabolic profile of this compound and the activity of its metabolites are not yet fully elucidated. chemicalbook.com

Future research should aim to:

Conduct detailed in vitro and in vivo metabolism studies to identify all major and minor metabolites of this compound in relevant biological matrices (e.g., liver microsomes, hepatocytes, plasma, urine). nih.gov

Characterize the enzymes involved in this compound metabolism, particularly cytochrome P450 enzymes and hydrolases, to understand potential metabolic interactions and individual variability.

Synthesize or obtain reference standards for identified metabolites to facilitate their detection and quantification in analytical assays.

Explore the pharmacokinetic properties of this compound and its metabolites, including absorption, distribution, metabolism, and excretion, to understand their disposition in the body over time. nih.govcaymanchem.com

A deeper understanding of the metabolic landscape of this compound will provide crucial insights into its duration of action, potential for accumulation, and the identification of reliable biomarkers for forensic and clinical testing.

Q & A

Basic: What frameworks are recommended for structuring research questions on App-pica in clinical or technical contexts?

Methodological Answer:
Researchers should adopt structured frameworks to ensure clarity and feasibility. For clinical studies, the PICO framework (Population, Intervention, Comparison, Outcome) is ideal for defining user cohorts, interventions, and measurable outcomes . In technical or behavioral studies, the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate the practicality and significance of questions . Example application:

  • PICO : "In adults with pica (Population), does this compound’s cognitive-behavioral module (Intervention) reduce non-food item consumption (Outcome) compared to standard tracking apps (Comparison)?"
  • FINER : Assess whether this compound’s data privacy protocols (Ethical) align with institutional review board standards.

Basic: What methodologies are optimal for collecting primary data on this compound's user behavior?

Methodological Answer:
A mixed-methods approach is recommended:

Surveys : Use validated instruments (e.g., Likert scales) to quantify user satisfaction, ensuring response rate optimization via stratified sampling .

Ethnography : Conduct longitudinal observational studies to contextualize in-app behavior patterns .

API Data : Extract usage logs for quantitative metrics (e.g., session duration), but acknowledge platform-specific biases (e.g., data filtering algorithms) .

Triangulation : Cross-validate findings across methods to enhance reliability .

Advanced: How can researchers address data source biases when analyzing this compound's API-derived datasets?

Methodological Answer:
API data inherently reflect platform-specific mechanisms (e.g., data sampling rules), requiring:

Cross-Platform Comparisons : Replicate studies using datasets from similar apps to isolate this compound’s unique biases .

Transparency in Metadata : Document API access parameters (e.g., rate limits, time windows) to clarify data boundaries .

Supplemental Ground Truthing : Validate API findings with primary data (e.g., user interviews) to identify discrepancies .
Example: If API data show high engagement but surveys report frustration, investigate algorithmic amplification of specific behaviors.

Advanced: What strategies mitigate contradictions in findings from this compound's multi-modal data (e.g., surveys vs. behavioral logs)?

Methodological Answer:
Contradictions often arise from methodological divergence. Address them via:

Root-Cause Analysis :

  • Compare temporal alignment (e.g., survey timing vs. behavioral data periods) .
  • Assess measurement validity (e.g., self-report accuracy vs. objective logs) .

Statistical Reconciliation : Apply latent variable modeling to reconcile qualitative and quantitative datasets .

Iterative Hypothesis Testing : Refine hypotheses based on emergent contradictions (e.g., revise intervention efficacy metrics if engagement logs conflict with clinical outcomes) .

Basic: How should researchers design experiments to evaluate this compound’s efficacy in behavioral modification?

Methodological Answer:

Randomized Controlled Trials (RCTs) : Assign users to this compound or control groups, measuring outcomes like adherence rates or symptom reduction .

Pre-Post Analysis : Track changes in user behavior before and after app deployment, controlling for confounding variables (e.g., seasonal trends) .

Blinding : Use sham apps for control groups to minimize placebo effects .

Advanced: What epistemological considerations arise when using this compound’s APIs as both a research tool and object?

Methodological Answer:
APIs shape both data collection and interpretation, necessitating:

Reflexivity : Acknowledge how researcher-defined API queries (e.g., keyword filters) influence results .

Mechanistic Analysis : Disentangle user behavior from app design features (e.g., notifications driving engagement spikes) .

Ethical Scrutiny : Ensure API use complies with data privacy laws (e.g., GDPR) and discloses potential conflicts (e.g., corporate partnerships) .

Basic: How can researchers ensure the validity of secondary data (e.g., published studies) on this compound?

Methodological Answer:

Critical Appraisal : Use tools like PRISMA to assess study quality, focusing on sampling bias and statistical power .

Replication Studies : Reproduce key findings with independent datasets .

Meta-Analysis : Aggregate results across studies to identify consensus or outliers .

Advanced: What computational tools are recommended for analyzing this compound’s large-scale behavioral datasets?

Methodological Answer:

Machine Learning : Apply clustering algorithms (e.g., k-means) to segment users by engagement patterns .

Network Analysis : Map interaction patterns within app communities (e.g., peer support networks) .

Open-Science Platforms : Use Jupyter Notebooks or R Markdown to share reproducible workflows .

Basic: How should literature reviews on this compound be structured to identify research gaps?

Methodological Answer:

Systematic Searches : Use Boolean operators in databases (e.g., PubMed, Web of Science) with terms like "pica AND mobile apps" .

Thematic Coding : Categorize findings into domains (e.g., efficacy, usability, ethics) .

Gap Analysis : Highlight understudied areas (e.g., long-term outcomes, cross-cultural validity) .

Advanced: How can researchers address ethical challenges in this compound studies involving vulnerable populations (e.g., individuals with pica)?

Methodological Answer:

Informed Consent : Develop accessible consent forms (e.g., visual aids for low-literacy users) .

Data Anonymization : Strip datasets of identifiers while preserving utility (e.g., differential privacy) .

Community Engagement : Involve stakeholders (e.g., patients, clinicians) in study design to align with real-world needs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.